2-Benzamido-5-methylbenzoic acid
Description
2-Benzamido-5-methylbenzoic acid is a benzoic acid derivative featuring a benzamido (-NHCOC₆H₅) substituent at position 2 and a methyl (-CH₃) group at position 3. The compound’s structural features make it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or metal complexes .
Properties
CAS No. |
59490-95-8 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-benzamido-5-methylbenzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10-7-8-13(12(9-10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
CBNUWGYCVQJLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-5-methylbenzoic acid typically involves the condensation of 2-amino-5-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasonic irradiation and eco-friendly solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications .
Scientific Research Applications
2-Benzamido-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzamido-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 5 significantly influence the physicochemical behavior of benzoic acid derivatives. Below is a comparative analysis:
Table 1: Substituent Comparison of Selected Benzoic Acid Derivatives
Key Observations :
- Electron Effects: The nitro group in 2-methylamino-5-nitrobenzoic acid lowers the carboxylic acid’s pKa compared to the methyl group in the target compound, enhancing acidity .
- Solubility : Methoxy and benzamido groups improve solubility in organic and polar solvents, respectively, whereas iodo substitution reduces aqueous solubility .
- Steric Hindrance : The benzamido group in the target compound introduces steric challenges in synthesis and reactivity compared to smaller substituents like methyl or methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
